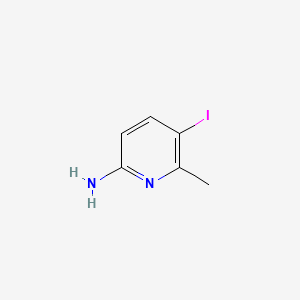

5-Iodo-6-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMNJDHAAFAELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359332 | |

| Record name | 5-Iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75073-11-9 | |

| Record name | 5-Iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 5-Iodo-6-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Iodo-6-methylpyridin-2-amine (CAS No: 75073-11-9). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the compound's key identifiers and computed properties. More critically, it details the authoritative, field-proven experimental methodologies required to empirically determine its essential physical characteristics, such as melting point, purity, and aqueous solubility. The protocols described herein are presented as self-validating systems, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility, which are paramount in preclinical and discovery research settings.

Introduction: The Significance of Physicochemical Profiling

This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, makes it a valuable intermediate for synthesizing biologically active molecules, including potential anti-cancer agents and therapeutics for neurological disorders.[1]

In drug discovery, the journey from a promising molecular entity to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including but not limited to purity, melting point, and solubility—govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. An inaccurate or incomplete understanding of these properties can lead to unreliable in vitro assay results, poor in vivo bioavailability, and significant delays in development.[2] This guide provides the foundational data and experimental frameworks necessary to rigorously characterize this compound, ensuring high-quality, reproducible data for downstream applications.

Core Compound Properties and Specifications

The fundamental identifiers and computed physicochemical properties of this compound provide a baseline for its characterization. These values are derived from computational models and supplier specifications.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-5-iodo-6-methylpyridine, 6-amino-3-iodo-2-methylpyridinium | [1][4] |

| CAS Number | 75073-11-9 | [3][4] |

| Molecular Formula | C₆H₇IN₂ | [3][4] |

| Molecular Weight | 234.04 g/mol | [3][4] |

| Physical Appearance | Off-white to yellow solid | [1] |

| Purity | ≥95-98% (Typically by HPLC) | [4][5][6] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | |

| Computed LogP | 1.57 - 1.6 | [3][4] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [3][4] |

Experimental Determination of Physical Properties

While computed data offers a useful starting point, empirical measurement is the gold standard for defining a compound's physical properties. The following sections detail the authoritative experimental protocols for characterizing this compound.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: Purity is arguably the most critical parameter, as impurities can confound biological and chemical assays. RP-HPLC is the industry-standard method for its high resolution, sensitivity, and reproducibility.[7] The method separates compounds based on hydrophobicity; a nonpolar stationary phase (like C18) retains hydrophobic molecules, which are then eluted by a polar mobile phase of increasing organic solvent concentration.[7][8] For an intermediate like this compound, a gradient elution method is superior to isocratic elution as it provides better resolution for a wider range of potential impurities and shortens analysis time. UV detection is chosen for its broad applicability to aromatic compounds containing chromophores.

Caption: RP-HPLC workflow for purity analysis.

-

Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Degas both solutions by sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or acetonitrile) to create a 1 mg/mL stock solution. Dilute this stock to a working concentration of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV spectrophotometer at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis (Trustworthiness): Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks detected at 254 nm. A self-validating run includes a blank injection (diluent only) to identify system peaks and a standard of known purity to verify retention time and response.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a crucial indicator of purity and identity. While traditional capillary methods are effective, Differential Scanning Calorimetry (DSC) provides a more precise and quantitative measurement.[9] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] A sharp endothermic peak corresponds to the melting transition (Tₘ), and the sharpness of the peak is an excellent indicator of purity. Broad peaks suggest the presence of impurities or multiple crystalline forms (polymorphs).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[11] The sample should be spread thinly to cover the bottom of the pan to ensure uniform heat transfer.[11] Crimp the pan with a lid. Prepare an empty, crimped aluminum pan as a reference.

-

Instrumentation & Conditions:

-

Atmosphere: Nitrogen purge gas (flow rate ~50 mL/min) to create an inert environment and prevent oxidative degradation.[10]

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a controlled rate of 10°C/min.[10] A slower ramp rate (2-5°C/min) can be used for higher resolution if polymorphism is suspected.

-

-

-

Data Analysis (Trustworthiness): The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram.[12] The instrument must be calibrated using certified standards (e.g., indium) to ensure temperature accuracy.[12] The sharpness of the peak provides qualitative information on purity.

Aqueous Solubility Assessment (Kinetic Method)

Expertise & Causality: Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption.[2] For early-stage discovery, a high-throughput kinetic solubility assay is often employed.[13][14] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of dissolved material after a short incubation period.[2][14] It mimics the conditions often encountered in high-throughput screening (HTS) and provides a rapid assessment of solubility.[13] This contrasts with the more time-consuming thermodynamic solubility, which measures the true equilibrium state.[14]

Caption: Kinetic solubility determination workflow.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microtiter plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO. The DMSO is a necessary co-solvent but its concentration must be kept low to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for 1 to 2 hours.[13] This allows the system to approach, but not necessarily reach, equilibrium.

-

Separation: Use a 96-well filter plate (e.g., with a 0.45 µm filter) to centrifuge and separate any precipitated solid from the saturated solution.[13]

-

Quantification (Trustworthiness): The concentration of the compound in the clear filtrate is quantified against a separately prepared calibration curve. HPLC-UV or LC-MS/MS are the preferred detection methods for their sensitivity and specificity.[14] The final reported solubility is the measured concentration in µg/mL or µM. A good target for discovery compounds is often >60 µg/mL.[2]

Safety, Handling, and Storage

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to aggregated GHS information, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.

Conclusion

This guide provides a robust framework for the physicochemical characterization of this compound. By combining established computational data with rigorous, well-justified experimental protocols for purity, melting point, and solubility, researchers can generate the high-quality, reliable data essential for advancing drug discovery and chemical development programs. Adherence to these authoritative methodologies ensures that the foundational properties of this key synthetic intermediate are thoroughly and accurately defined.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

Bevilacqua, P. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Glomme, A., & Tasker, A. (n.d.). In vitro solubility assays in drug discovery. PubMed. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

-

University of Wisconsin-Madison. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – DSC. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine. Retrieved from Amerigo Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H7IN2 | CID 959613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-5-iodo-6-methylpyridine - Amerigo Scientific [amerigoscientific.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. tainstruments.com [tainstruments.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

5-Iodo-6-methylpyridin-2-amine chemical structure

An In-depth Technical Guide: 5-Iodo-6-methylpyridin-2-amine

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug development. Its substituted 2-aminopyridine core serves as a privileged scaffold, most notably for its role as a hinge-binding motif in a multitude of kinase inhibitors. The presence of an iodine atom at the 5-position and a methyl group at the 6-position provides orthogonal chemical handles for facile derivatization, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthetic workflow, its core applications in the synthesis of targeted therapeutics, and essential safety and handling protocols tailored for researchers and drug development professionals.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in contemporary drug design, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] Kinase dysregulation is a well-established driver of numerous pathologies, particularly cancer, making them a high-priority target class for therapeutic intervention.[1] this compound (CAS No. 75073-11-9) emerges as a particularly valuable starting material.[2][3][4]

The strategic placement of its functional groups is key to its utility:

-

The 2-Amino Group: Acts as the primary hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases. It also serves as a point for further chemical modification.

-

The 5-Iodo Group: Provides a reactive site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore and optimize interactions with the solvent-exposed regions of the target protein.

-

The 6-Methyl Group: Offers steric influence and can be involved in beneficial hydrophobic interactions within the binding site.

This combination of features makes this compound a versatile platform for developing potent and selective inhibitors for various kinase targets, including DNA-dependent protein kinase (DNA-PK) and others implicated in oncology.[5][6]

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis.

Chemical Structure

Caption: Chemical Structure of this compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 75073-11-9 | [2][3] |

| Molecular Formula | C₆H₇IN₂ | [2][3][7] |

| Molecular Weight | 234.04 g/mol | [2][7] |

| Appearance | Off-white to yellow solid | [4] |

| IUPAC Name | This compound | [3][7] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| logP (calculated) | 1.57 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Storage Conditions | 0-8°C, protect from light, inert atmosphere | [2][4] |

Predicted Spectroscopic Profile

Direct experimental spectra are not always publicly available. However, based on the chemical structure and data from analogous compounds, the following spectroscopic characteristics can be predicted. This serves as a guideline for researchers to confirm the identity and purity of their material.[8]

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | -NH₂ (amine) | δ 4.5 - 5.5 ppm (broad singlet, 2H) | Typical range for aminopyridines; exchangeable with D₂O. |

| Ar-H (ring) | δ 6.2 - 6.5 ppm (d, 1H, H3) | Shielded by the adjacent electron-donating amino group. | |

| Ar-H (ring) | δ 7.6 - 7.9 ppm (d, 1H, H4) | Deshielded by the adjacent iodine atom. | |

| -CH₃ (methyl) | δ 2.3 - 2.5 ppm (singlet, 3H) | Typical range for a methyl group on an aromatic ring. | |

| ¹³C NMR (CDCl₃, 100 MHz) | C2 (C-NH₂) | δ 158 - 162 ppm | Carbon attached to the amino group. |

| C6 (C-CH₃) | δ 155 - 159 ppm | Carbon attached to the methyl group. | |

| C4 | δ 148 - 152 ppm | Aromatic CH. | |

| C3 | δ 108 - 112 ppm | Aromatic CH, shielded by the amino group. | |

| C5 (C-I) | δ 80 - 85 ppm | Carbon attached to iodine, showing a characteristic upfield shift. | |

| -CH₃ | δ 22 - 25 ppm | Methyl carbon. | |

| FT-IR (KBr Pellet) | N-H Stretch | 3400 - 3200 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C=C, C=N Stretch | 1640 - 1580 cm⁻¹ | Aromatic ring vibrations. | |

| C-I Stretch | 600 - 500 cm⁻¹ | Stretching vibration of the carbon-iodine bond. |

Synthesis and Purification Workflow

Synthetic Rationale

The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution on the electron-rich precursor, 6-methylpyridin-2-amine.[9] The reaction's regioselectivity is governed by the powerful ortho-, para-directing effect of the C2-amino group, which strongly activates the ring towards electrophiles.[10] The C6-methyl group provides additional activation. The C5 position is both electronically favored (para to the amino group) and sterically accessible, making it the primary site for iodination. A common and effective method employs molecular iodine (I₂) in the presence of an oxidizing agent, such as periodic acid (HIO₄), within an acidic medium to generate the active iodinating species.[11][12]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of aminopyridines and is designed to be self-validating through in-process controls.[12]

Reagents & Equipment:

-

6-methylpyridin-2-amine (1.0 eq)

-

Iodine (I₂) (0.9 eq)

-

Periodic acid dihydrate (HIO₄·2H₂O) (0.3 eq)

-

Glacial Acetic Acid

-

Sulfuric Acid (concentrated)

-

Deionized Water

-

10% w/v Sodium thiosulfate (Na₂S₂O₃) solution

-

10 M Sodium hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, standard glassware

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 6-methylpyridin-2-amine, glacial acetic acid (approx. 25 mL per 10 g of starting material), and deionized water (approx. 1.2 mL per 10 g).

-

Addition of Reagents: Carefully add concentrated sulfuric acid (approx. 0.2 mL per 10 g), followed by periodic acid dihydrate and iodine.

-

Reaction: Heat the mixture to 80°C with vigorous stirring.

-

Expertise Insight: The temperature is critical. Lower temperatures lead to sluggish reaction rates, while significantly higher temperatures may promote side-product formation.

-

Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (eluent: 7:3 Heptane/EtOAc). The starting material should gradually be replaced by a new, lower-Rf spot corresponding to the product. The reaction is typically complete within 4-6 hours.

-

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing an ice-cold 10% aqueous solution of sodium thiosulfate. Stir until the dark iodine color disappears, indicating that excess iodine has been quenched.

-

Work-up: Transfer the mixture to a separatory funnel. Slowly basify the solution by adding 10 M NaOH until the pH is ~9-10.

-

Causality: Basification is necessary to deprotonate the aminopyridine product, rendering it soluble in the organic extraction solvent.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of heptane/ethyl acetate (e.g., starting from 3:1, moving towards 1:1) to afford the pure this compound.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary value of this compound lies in its application as a foundational scaffold for potent and selective kinase inhibitors.[1][5][13] The 2-aminopyridine core acts as a bioisostere for the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. The iodine atom provides a robust handle for diversification.

Logical Relationship Diagram

Caption: Diversification pathways from the this compound scaffold.

Exemplary Workflow: Synthesis of a Hypothetical Kinase Inhibitor

This workflow illustrates how the scaffold is elaborated into a more complex, drug-like molecule.

Step 1: Suzuki Cross-Coupling at the C5-Iodo Position

-

Objective: To install an aryl or heteroaryl moiety that can occupy adjacent hydrophobic pockets or form additional interactions.

-

Protocol:

-

Combine this compound (1.0 eq), a desired (hetero)arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₃PO₄ (3.0 eq) in a solvent mixture (e.g., Dioxane/Water or DME).

-

Degas the mixture thoroughly with nitrogen or argon.

-

Heat the reaction to 90-100°C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous work-up followed by column chromatography to isolate the coupled product.

-

-

Causality: The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

Step 2: N-functionalization of the C2-Amino Group

-

Objective: To add a side chain that can modulate solubility, improve cell permeability, or target other regions of the ATP binding site.

-

Protocol (Example: Amide Formation):

-

Dissolve the product from Step 1 in a suitable aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Add a desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDCI) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

-

Stir at room temperature until the reaction is complete.

-

Isolate the final product via work-up and purification.

-

-

Expertise Insight: The choice of functionalization at the C2-amino position is critical. While it can add beneficial interactions, it can also disrupt the essential hinge-binding hydrogen bonds if not designed carefully.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[7][14][15]

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

| Warning | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[15]

-

Skin and Body Protection: Wear a lab coat. Avoid exposed skin.[15]

-

Respiratory Protection: If dust is generated, use an approved particulate respirator.[15]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[15] Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light to prevent degradation.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

Conclusion

This compound stands out as a high-value, versatile intermediate for researchers in drug discovery. Its structure is pre-validated by its prevalence in successful kinase inhibitors, offering a reliable starting point for new projects. The compound's well-defined reactivity allows for predictable and efficient diversification, making it an ideal scaffold for the rapid generation of compound libraries and the systematic optimization of lead candidates. By understanding its properties, synthesis, and safe handling, scientific professionals can fully leverage this powerful building block to accelerate the development of next-generation targeted therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Iodo-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Syntheses of 2-amino-5-iodopyridine. ResearchGate. [Link]

-

International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]

-

Amerigo Scientific. 2-Amino-5-iodo-6-methylpyridine. Amerigo Scientific. [Link]

-

Fuggetta, M. P., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Wang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Ghandi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

-

NIST. 2-Pyridinamine, 6-methyl-. NIST WebBook. [Link]

-

PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors. National Library of Medicine. [Link]

-

Vieira, T. F., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H7IN2 | CID 959613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]

- 10. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 13. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

An In-depth Technical Guide to 5-Iodo-6-methylpyridin-2-amine (CAS: 75073-11-9)

This compound is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents: an amino group amenable to a wide range of transformations, a methyl group, and a C5-iodo group that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This unique combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.

Aromatic amines are foundational structures in medicinal chemistry, with nitrogen atoms providing polarity and key hydrogen bonding interactions necessary for binding to biological targets like proteins and enzymes. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis, reactivity, and applications, with a focus on the causality behind experimental choices to empower researchers in their own discovery programs.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is typically supplied as an off-white to yellow solid with purity levels of 98% or higher.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 75073-11-9 | |

| Molecular Formula | C₆H₇IN₂ | |

| Molecular Weight | 234.04 g/mol | |

| Appearance | Off-white to yellow solid | |

| SMILES | CC1=C(C=CC(=N1)N)I | |

| Calculated LogP | 1.57 - 1.6 | |

| Topological Polar Surface Area | 38.91 Ų |

Spectroscopic Characterization (Anticipated Data)

While specific spectra are best obtained on the lot in use, the following represents expected data based on the structure and analysis of close analogs.

-

¹H NMR: The proton NMR spectrum is expected to show three key regions. A singlet for the C6-methyl protons (CH₃) around δ 2.4-2.5 ppm. A broad singlet for the two amino protons (-NH₂) whose chemical shift is solvent-dependent. Two doublets in the aromatic region (δ 6.5-7.8 ppm) corresponding to the two coupled protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will display six distinct signals: one in the aliphatic region for the methyl carbon and five in the aromatic region. The carbon atom directly bonded to the iodine (C5) is expected to be shifted significantly upfield due to the heavy-atom effect, a characteristic feature that aids in structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations from the primary amine, appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Other key signals include aliphatic C-H stretching just below 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z of approximately 234, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound typically starts from its non-iodinated precursor, 2-Amino-6-methylpyridine (CAS 1824-81-3), which is commercially available. The introduction of the iodine atom at the C5 position is achieved via an electrophilic aromatic substitution reaction. The amino group is a strong activating group and, along with the methyl group, directs electrophiles primarily to the C3 and C5 positions. Steric hindrance from the C6-methyl group favors substitution at the C5 position.

Caption: Generalized workflow for the synthesis of this compound.

Protocol: Iodination of 2-Amino-6-methylpyridine

This protocol is a representative methodology. Researchers should first consult relevant literature and perform appropriate risk assessments.

-

Preparation: To a solution of 2-Amino-6-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM) in a round-bottom flask, stir at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 equiv) in the same solvent to the cooled reaction mixture. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Key Applications

The true synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions compared to analogous bromo- or chloro-pyridines. This makes it an ideal substrate for building molecular complexity in drug discovery programs targeting neurological disorders, cancers, and in the development of novel agrochemicals.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl structures. In this context, this compound can be coupled with a wide variety of aryl- or heteroarylboronic acids.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a ligand such as SPhos.

-

Solvent & Reaction: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel and heat the reaction mixture to 90-110 °C for 4-18 hours.

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the desired 2-amino-6-methyl-5-arylpyridine derivative.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods. This reaction allows the coupling of this compound with a vast array of primary and secondary amines, amides, or carbamates.

A Technical Guide to the Synthesis of 2-Amino-5-iodo-6-picoline

Abstract: 2-Amino-5-iodo-6-picoline, also known as 2-Amino-5-iodo-6-methylpyridine, is a pivotal heterocyclic intermediate in the development of novel therapeutics and advanced agrochemicals.[1] Its unique structure, featuring an activating amino group and a reactive iodine atom, makes it a versatile building block for creating complex, biologically active molecules, including anti-cancer agents and compounds targeting neurological disorders.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the principles of electrophilic aromatic substitution. We will dissect established methodologies, explain the chemical causality behind procedural choices, and provide detailed, actionable protocols for researchers and drug development professionals.

Introduction to 2-Amino-5-iodo-6-picoline

2-Amino-5-iodo-6-picoline is a substituted pyridine derivative recognized for its utility as a synthetic intermediate.[1] The strategic placement of the amino, iodo, and methyl groups on the pyridine ring offers multiple sites for further chemical modification, enabling the construction of diverse molecular libraries for screening and development.

| Property | Value | Source(s) |

| Synonyms | 2-Amino-5-iodo-6-methylpyridine | [1] |

| CAS Number | 75073-11-9 | [1][2] |

| Molecular Formula | C₆H₇IN₂ | [1][2] |

| Molecular Weight | 234.04 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

Core Synthetic Principle: Electrophilic Iodination of 2-Amino-6-picoline

The synthesis of 2-Amino-5-iodo-6-picoline is fundamentally an exercise in electrophilic aromatic substitution. The starting material, 2-Amino-6-picoline (also known as 2-amino-6-methylpyridine), possesses an electron-rich aromatic system conducive to this class of reaction.

The reaction's regioselectivity is dictated by the electronic effects of the substituents on the pyridine ring:

-

Amino Group (-NH₂): As a powerful activating group, the amino substituent at the C2 position donates electron density into the ring, primarily at the ortho (C3) and para (C5) positions.

-

Methyl Group (-CH₃): This group at the C6 position is weakly activating through hyperconjugation.

-

Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the ring relative to benzene, but the activating effect of the amino group is dominant.

The combined influence of these groups strongly directs incoming electrophiles, such as an iodonium ion (I⁺), to the C5 position, which is para to the strongly activating amino group and sterically accessible.

Caption: Logical workflow for electrophilic iodination of 2-Amino-6-picoline.

Key Synthesis Pathways and Methodologies

Several methods exist for the iodination of 2-amino-6-picoline. The choice of method often involves a trade-off between reaction efficiency, cost, and environmental safety.

Method A: N-Iodosuccinimide (NIS) Mediated Iodination

This is a widely used modern method due to the convenience and relatively low toxicity of N-Iodosuccinimide (NIS) as an electrophilic iodine source. The reaction often requires a catalytic amount of acid to proceed efficiently.

3.1.1 Mechanistic Rationale NIS serves as a source for an iodonium ion (I⁺). In the presence of an acid catalyst, the lone pair of electrons on the pyridine nitrogen or the amino group can be protonated, which can influence reactivity. Alternatively, the acid can activate the NIS reagent, making it a more potent electrophile. The electron-rich C5 position of the picoline derivative then attacks the electrophilic iodine, forming a resonance-stabilized carbocation known as a Wheland intermediate. A base (which can be the solvent or the conjugate base of the acid catalyst) then removes a proton from the C5 carbon to restore aromaticity and yield the final product. Recent mechanistic studies on similar systems suggest that under certain conditions, the catalyst's conjugate base may play a key role in this final deprotonation step.[3]

3.1.2 Detailed Experimental Protocol Adapted from general procedures for iodination of anilines.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the 2-amino-6-picoline (1.0 mmol) in a suitable solvent such as dry benzene (10 mL).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol) to the solution, followed by a catalytic amount of acetic acid (AcOH) (e.g., 0.1 mmol).

-

Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield 2-Amino-5-iodo-6-picoline.

Caption: Experimental workflow for NIS-mediated iodination.

Method B: Oxidative Iodination with I₂ / H₂O₂

This approach represents a "greener" chemical process, utilizing molecular iodine in conjunction with an inexpensive and environmentally benign oxidizing agent like hydrogen peroxide. This method avoids the use of halogenated solvents and heavy metal catalysts.

3.2.1 Mechanistic Rationale Molecular iodine (I₂) itself is not a highly potent electrophile. Hydrogen peroxide acts as an oxidant to convert I₂ into a more reactive electrophilic iodine species, effectively generating I⁺ in situ. This highly reactive species is then readily attacked by the activated pyridine ring at the C5 position, proceeding through the standard electrophilic aromatic substitution mechanism described previously. The primary byproduct of the oxidant is water, enhancing the method's environmental credentials.[5]

3.2.2 Detailed Experimental Protocol Based on the synthesis of 2-amino-5-iodopyridine.[5]

-

Reaction Setup: In a four-necked flask equipped with a condenser and thermometer, dissolve 2-amino-6-picoline (1.0 mol) in water.

-

Iodine Addition: Heat the solution to 80 °C and add solid iodine (1.1 mol) in 3-5 portions, allowing the reaction to proceed between additions.

-

Oxidant Addition: After the iodine has been added, maintain the temperature at 80-90 °C and add 30% hydrogen peroxide (H₂O₂) (0.5-1.0 mol) dropwise over 1 hour.

-

Reaction Conditions: Continue to stir the mixture at 80-90 °C for 2-3 hours after the H₂O₂ addition is complete.

-

Work-up: After the reaction, heat to reflux for 20-30 minutes.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash the filter cake with ice water, and dry under vacuum to obtain 2-Amino-5-iodo-6-picoline.

Method C: Mercury-Assisted Iodination

This is a classical and highly effective method for the iodination of aminopyridines, though its use has declined due to the toxicity of mercury compounds.

3.3.1 Mechanistic Rationale Mercuric acetate [Hg(OAc)₂] acts as a powerful Lewis acid. It coordinates with molecular iodine, polarizing the I-I bond to generate a highly electrophilic iodine species. This activation is necessary to overcome the moderate reactivity of the pyridine ring compared to more activated systems like aniline. The reaction proceeds via electrophilic attack, followed by the necessary workup steps to isolate the product and remove mercury salts.[6]

3.3.2 Detailed Experimental Protocol Adapted from a patented method for iodinating aminopyridines.[6]

-

Reaction Setup: Heat a mixture of 2-amino-6-picoline (1.0 equiv) and mercuric acetate (1.0-1.2 equiv) in a solvent such as acetic acid to at least 70 °C.

-

Iodine Addition: Add a solution of elemental iodine (1.0-1.2 equiv) in a suitable co-solvent like dioxane.

-

Reaction Conditions: Maintain the temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture below room temperature.

-

Extraction and Washing: Extract the product several times with a solvent like ethylene dichloride. Combine the organic extracts and wash them twice with an aqueous potassium iodide (KI) solution. The KI wash is critical for sequestering and removing residual mercury salts.

-

Purification: Treat the organic layer with decolorizing charcoal, filter, and evaporate the solvent to dryness. The crude product can be further purified by recrystallization from a solvent like ethanol.

Comparative Analysis of Synthesis Routes

| Method | Iodinating System | Key Advantages | Key Disadvantages | Best Suited For |

| NIS-Mediation | N-Iodosuccinimide (NIS) / Acid catalyst | Good yields, mild conditions, readily available reagents. | Can require long reaction times; chromatography needed for purification. | Lab-scale synthesis, high-purity applications. |

| Oxidative | Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Environmentally friendly ("green"), inexpensive reagents, no organic solvent required.[5] | Reaction control can be challenging; potential for side reactions if not optimized. | Scale-up and industrial processes where environmental impact is a concern. |

| Mercury-Assisted | Iodine (I₂) / Mercuric Acetate [Hg(OAc)₂] | High reactivity and often high yields.[6] | Extreme toxicity of mercury reagents, significant hazardous waste generation. | Historical interest; generally avoided in modern synthesis. |

Starting Material: Synthesis of 2-Amino-6-picoline

The accessibility of the starting material, 2-Amino-6-picoline, is crucial. The most common industrial synthesis is the Chichibabin reaction . This involves reacting α-picoline (2-methylpyridine) with sodium amide (NaNH₂) in an inert solvent like N,N-dimethylaniline.[7] While effective, this reaction requires careful handling of sodium amide, which is highly reactive with water.[7] Alternative but often lower-yielding or more complex methods include amination of α-picoline over cobalt catalysts or reaction with chloramine.[7][8]

Conclusion

The synthesis of 2-Amino-5-iodo-6-picoline is most effectively achieved through the electrophilic iodination of 2-amino-6-picoline. For modern laboratory applications, the N-Iodosuccinimide (NIS) mediated method offers a reliable balance of efficiency, safety, and control. For larger-scale industrial production, the oxidative iodination method using iodine and hydrogen peroxide presents a compelling, cost-effective, and environmentally conscious alternative. The choice of pathway ultimately depends on the specific requirements of the researcher or organization, balancing the need for purity, yield, scalability, and commitment to green chemistry principles.

References

- Burtner, R. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. US2521544A.

- Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine?. FAQ - Guidechem.

- Chem-Impex. (n.d.). 2-Amino-5-iodo-6-methylpyridine.

- Parmar, D., et al. (2024). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.

- Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.

- Schick, H., et al. (1986). Process for the preparation of 2-amino-alkylpyridines. U.S. Patent No. US4628097A.

- Amerigo Scientific. (n.d.). 2-Amino-5-iodo-6-methylpyridine.

- Parmar, D., et al. (2024). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually. ChemRxiv.

- Zhang, G., et al. (2019). Synthesis method of 2-amino-5-iodopyridine. Chinese Patent No. CN110590652B.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-iodo-6-methylpyridine - Amerigo Scientific [amerigoscientific.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 6. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]

- 7. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 8. alkalimetals.com [alkalimetals.com]

An In-Depth Technical Guide to 5-Iodo-6-methylpyridin-2-amine: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core physicochemical properties, synthesis, characterization, and strategic applications of 5-Iodo-6-methylpyridin-2-amine, a pivotal building block in the synthesis of biologically active molecules.

Executive Summary: The Strategic Importance of a Versatile Scaffold

This compound (CAS No. 75073-11-9) is a substituted aminopyridine that has garnered significant interest in medicinal chemistry.[1] Its structure is deceptively simple, yet it combines several features of high strategic value for drug design. The pyridine ring is a common motif in FDA-approved drugs, often improving water solubility and providing a key vector for interacting with biological targets.[2] The amino group offers a site for derivatization, while the methyl group can provide steric influence and improve metabolic stability.

Crucially, the iodine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the efficient and regioselective introduction of diverse molecular fragments. This capability is paramount in the lead optimization phase of drug discovery, where rapid generation of analogues is necessary to explore the structure-activity relationship (SAR).[3] This guide will elucidate the properties and protocols that enable the effective use of this valuable intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. Sourcing high-purity material (≥98%) is critical, as impurities can interfere with sensitive downstream reactions, particularly palladium-catalyzed couplings.[1][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 234.04 g/mol | [4][5] |

| Molecular Formula | C₆H₇IN₂ | [5][6] |

| CAS Number | 75073-11-9 | [1][4][5][6] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | Typically ≥98% (by HPLC or NMR) | [1][4][5] |

| Melting Point | 104 - 111 °C | |

| SMILES | NC1=NC(C)=C(I)C=C1 | [4] |

| InChI Key | AFMNJDHAAFAELF-UHFFFAOYSA-N | [5] |

A representative Certificate of Analysis confirms that the material's identity is typically verified using ¹H NMR Spectroscopy, with purity assessed by the same method.[7] The spectrum should be consistent with the assigned structure, showing characteristic shifts for the aromatic protons and the methyl group.[7]

Synthesis and Purification Workflow

The synthesis of this compound typically involves the direct iodination of the parent amine, 6-methylpyridin-2-amine. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield, targeting the electron-rich position para to the activating amino group.

Synthesis Protocol: Electrophilic Iodination

This protocol describes a common method for the synthesis of the title compound.

Causality: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the 2-aminopyridine system, the 5-position (para to the amino group) is sterically accessible and electronically favored for substitution. N-Iodosuccinimide (NIS) is chosen as the iodinating agent because it is a mild, easy-to-handle solid source of an electrophilic iodine (I⁺), minimizing over-reaction and the formation of hazardous byproducts. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 equivalent) in acetonitrile, add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NIS) followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Recrystallization

Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. A solvent system like ethanol/water or ethyl acetate/hexanes is often effective for moderately polar compounds like this aminopyridine.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

-

Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes turbid. Heat gently until the solution is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry under vacuum.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to purified product.

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. Its structure is a cornerstone for building more complex molecules with therapeutic potential, particularly in oncology and neuroscience.[1]

Table 2: Strategic Utility in Synthesis

| Feature | Chemical Rationale & Application |

| Iodine Atom | Cross-Coupling Handle: Enables Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions to form C-C, C-N, and C-O bonds. This is the primary method for elaborating the core scaffold to explore SAR. |

| Amino Group | Nucleophile/Directing Group: Can be acylated, alkylated, or used to form ureas and sulfonamides. It also activates the ring for electrophilic substitution, as seen in its own synthesis. |

| Pyridine Nitrogen | Basicity & H-Bonding: Provides a site for hydrogen bond acceptance, which is critical for molecular recognition at a biological target. It also improves aqueous solubility compared to a benzene analogue.[2] |

| Methyl Group | Steric Shield/Metabolic Block: Can be used to probe steric tolerance in a binding pocket and can block a potential site of metabolism (e.g., oxidation), thereby improving the pharmacokinetic profile of a drug candidate. |

Logical Role as a Synthetic Building Block

The compound serves as a foundational piece onto which molecular complexity is built. The iodine provides a reliable attachment point for a wide array of chemical groups (R), while the amino group can be functionalized separately (R').

Caption: Role of the title compound as a scaffold in combinatorial drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous.

Table 3: GHS Hazard Information

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[8][9] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[8][10] |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[8][10] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][10] |

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EU Standard EN166 or NIOSH standards.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] The compound should be protected from light.[4][7] Store locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with the synthetic versatility afforded by its functional groups—most notably the iodine atom—make it an invaluable starting point for the synthesis of novel therapeutics. Understanding the rationale behind its synthesis, purification, and handling, as detailed in this guide, is paramount for its effective and safe utilization in the complex, multi-step process of drug discovery and development.

References

-

PubChem. This compound | C6H7IN2 | CID 959613. [Link]

-

Amerigo Scientific. 2-Amino-5-iodo-6-methylpyridine. [Link]

-

PubChem. 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395. [Link]

-

National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

PubChem. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Amino-5-iodo-6-methylpyridine - Amerigo Scientific [amerigoscientific.com]

- 7. file.leyan.com [file.leyan.com]

- 8. This compound | C6H7IN2 | CID 959613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic data for 5-Iodo-6-methylpyridin-2-amine

An In-depth Technical Guide to the Spectroscopic Data of 5-Iodo-6-methylpyridin-2-amine

Introduction

This compound (CAS No. 75073-11-9) is a substituted pyridine derivative that serves as a crucial building block in medicinal and agricultural chemistry.[1] Its utility as a synthetic intermediate in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of advanced agrochemicals necessitates unambiguous structural confirmation and purity assessment.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and structural fingerprint of the molecule.

This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive overview of the expected spectroscopic data for this compound. It moves beyond a simple recitation of data, delving into the rationale behind the expected spectral features and outlining robust, self-validating protocols for data acquisition. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a synergistic approach to structural elucidation, ensuring the high-fidelity characterization required in research and development.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a primary amine, a methyl group, and an iodine atom on a pyridine ring—give rise to a unique and predictable set of spectroscopic signals. Understanding these features is key to interpreting the resulting spectra.

The logical workflow for confirming this structure involves a multi-technique approach where each method provides complementary information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, we expect four distinct signals: two aromatic protons, the amine protons, and the methyl protons.

Expected ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-3 | 6.5 - 6.7 | Doublet (d) | 1H | Ar-H | Ortho to the strongly electron-donating amino group, resulting in a significant upfield shift. Coupled to H-4. |

| H-4 | 7.3 - 7.5 | Doublet (d) | 1H | Ar-H | Meta to the amino group and deshielded relative to H-3. Coupled to H-3. The expected coupling constant (³JHH) is ~8-9 Hz. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine | The chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Methyl | Attached to the aromatic ring at C-6, adjacent to the nitrogen, resulting in a slightly downfield shift compared to toluene. |

Note: Predicted shifts are based on analysis of similar substituted pyridines.[2][3]

Causality in ¹H NMR Interpretation:

-

Substituent Effects: The electron-donating amino group (-NH₂) strongly shields the ortho (H-3) and para (H-5, substituted) positions, shifting their signals upfield. The iodine atom's influence is primarily through its inductive effect and anisotropy, contributing to the overall chemical shifts.

-

Coupling: The two aromatic protons, H-3 and H-4, are adjacent (ortho to each other) and will exhibit splitting into doublets due to spin-spin coupling. The absence of other adjacent protons for the methyl and amine groups results in singlets (the amine protons' coupling is often not resolved).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of unique carbon environments. For this molecule, six distinct signals are expected, corresponding to the six carbon atoms.

Expected ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-2 | 158 - 162 | C-NH₂ | The carbon directly attached to the amino group is significantly deshielded and appears far downfield. |

| C-6 | 155 - 159 | C-CH₃ | The carbon adjacent to the ring nitrogen is also strongly deshielded. |

| C-4 | 140 - 145 | Ar-CH | Aromatic CH carbon. |

| C-3 | 108 - 112 | Ar-CH | Shielded by the ortho-amino group. |

| C-5 | 80 - 85 | C-I | The carbon bearing the iodine atom is shifted significantly upfield due to the "heavy atom effect." This is a highly characteristic signal. |

| -CH₃ | 22 - 25 | Methyl | Typical range for a methyl group attached to an sp² hybridized carbon. |

Note: Predicted shifts are based on established substituent effects on the pyridine ring. The upfield shift of the carbon bonded to iodine is a well-documented phenomenon.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound will be dominated by vibrations from the primary amine and the substituted aromatic ring.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C(sp²)-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C(sp³)-H Stretch | Methyl (-CH₃) |

| 1640 - 1600 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | Strong-Medium | C=C and C=N Ring Stretching | Pyridine Ring |

| 1330 - 1260 | Strong | C(Aromatic)-N Stretch | C-N Bond |

| 600 - 500 | Medium-Weak | C-I Stretch | Carbon-Iodine Bond |

Trustworthiness Through Self-Validation: The presence of a doublet in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[6][7] This, combined with the N-H scissoring band around 1620 cm⁻¹, provides a cross-validating confirmation of this functional group, distinguishing it from a secondary amine (one peak) or a tertiary amine (no peaks in this region).[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation of the molecule.

Expected Mass Spectrometry Data

| m/z Value | Interpretation | Rationale |

| 234 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₆H₇IN₂. The presence of iodine (¹²⁷I, 100% abundance) makes this peak sharp and easily identifiable.[8] |

| 219 | [M-CH₃]⁺ | Loss of a methyl radical (-15 Da), a common fragmentation pathway. |

| 107 | [M-I]⁺ | Loss of an iodine radical (-127 Da), resulting in the 6-methylpyridin-2-amine cation. |

Authoritative Grounding - The Nitrogen Rule: The molecular weight of this compound is 234.04 g/mol .[8][9] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound contains two nitrogen atoms, and its molecular ion peak at m/z 234 (an even number) is consistent with this rule, providing an initial check on the proposed elemental formula.

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for amines as it can improve the resolution of N-H signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Pulse angle = 30°, acquisition time = 3-4 s, relaxation delay = 2 s, number of scans = 16-32.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters: Use a standard pulse program (e.g., zgpg30), acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H signals and pick peaks for both spectra, noting chemical shifts (ppm) and coupling constants (Hz).

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Key Parameters: Resolution = 4 cm⁻¹, number of scans = 32-64.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their wavenumber (cm⁻¹).

-

Protocol 3: Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC-MS):

-

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

-

Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared solution into the GC inlet.

-

The sample will be separated by the GC column, and the eluting compound will enter the MS source for ionization and analysis.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions. Compare the observed spectrum with the expected values and fragmentation patterns.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][8]

-

Szafran, M., & Dega-Szafran, Z. (1988). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry, 36, 345-351. [Link][2]

-

SpectraBase. 4-Iodopyridine, ¹³C Nuclear Magnetic Resonance. Wiley. [Link][4]

-

Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link][5]

-

Illinois State University, Department of Chemistry. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link][6]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link][7]

-

Stilinović, V., Kaitner, B., & Cinčić, D. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of the Serbian Chemical Society, 75(8), 1059-1070. [Link][10]

-

Reddy, P. S., et al. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 3(35), 10035-10043. [Link][11]

-

Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(3), 1254-1267. [Link][12]

-

Katritzky, A. R., & Ambler, A. P. (1963). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 67(10), 2223–2226. [Link][13]

-

Sundararajan, G., & Aravamudhan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 1071-1076. [Link][14]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C6H7IN2 | CID 959613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tsijournals.com [tsijournals.com]

A Technical Guide to the Solubility Profiling of 5-Iodo-6-methylpyridin-2-amine

Prepared by: Senior Application Scientist, Pharmaceutical Development

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1][2][3] Poor aqueous solubility can severely hinder preclinical testing, complicate formulation, and lead to poor or variable bioavailability.[2] This technical guide provides a detailed framework for characterizing the complete solubility profile of the novel synthetic intermediate, 5-Iodo-6-methylpyridin-2-amine. While a complete public dataset for this specific molecule is not available, this document outlines the essential experimental protocols and theoretical considerations necessary for researchers to generate a robust and reliable solubility profile. We will cover the distinction between kinetic and thermodynamic solubility, methodologies for their determination, the critical impact of pH, and the assessment of solubility in relevant organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's physicochemical properties.

Introduction to this compound and the Imperative of Solubility